molecular formula C17H16Cl2N2O2 B11708922 N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide

N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide

Cat. No.: B11708922
M. Wt: 351.2 g/mol
InChI Key: BPOPPPVXARELIW-UHFFFAOYSA-N
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Description

N-{2,2-Dichloro-1-[(4-methylphenyl)formamido]ethyl}benzamide is a synthetic organic compound characterized by its complex structure, which includes dichloro, methylphenyl, formamido, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2-Dichloro-1-[(4-methylphenyl)formamido]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,2-dichloro-1-(4-methylphenyl)ethanone with formamide to form the formamido intermediate. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2,2-Dichloro-1-[(4-methylphenyl)formamido]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the formamido group to an amine.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N-{2,2-Dichloro-1-[(4-methylphenyl)formamido]ethyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-{2,2-Dichloro-1-[(4-methylphenyl)formamido]ethyl}benzamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dichloro-1-hydroxy-ethyl)-4-methyl-benzamide
  • N-(2,2-Dichloro-1-methoxy-vinyl)-benzamide
  • N-(2,2-Dichloro-1-hydroxy-ethyl)-4-methoxy-benzamide

Uniqueness

N-{2,2-Dichloro-1-[(4-methylphenyl)formamido]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it valuable for specific research applications.

Properties

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

N-(1-benzamido-2,2-dichloroethyl)-4-methylbenzamide

InChI

InChI=1S/C17H16Cl2N2O2/c1-11-7-9-13(10-8-11)17(23)21-15(14(18)19)20-16(22)12-5-3-2-4-6-12/h2-10,14-15H,1H3,(H,20,22)(H,21,23)

InChI Key

BPOPPPVXARELIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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